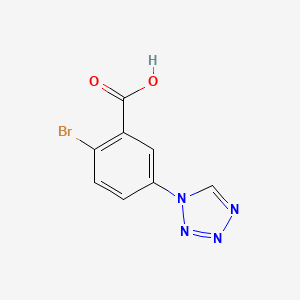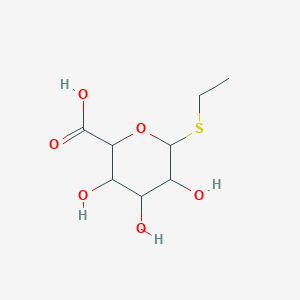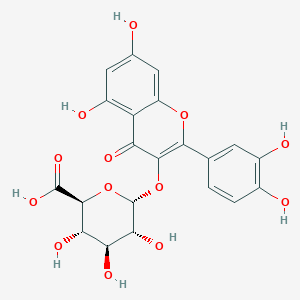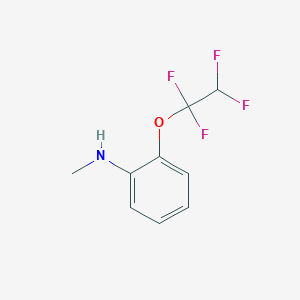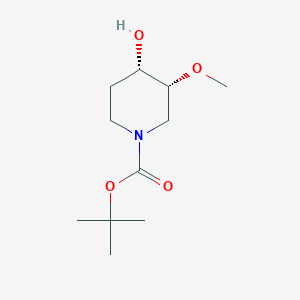
Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a piperidine ring. Piperidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Vorbereitungsmethoden
The synthesis of tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of N-tert-butoxycarbonyl-L-isoleucinal with allyl bromide to prepare a crude product with higher diastereoselectivity . This method simplifies the experimental operation process, reduces reaction time, and uses cheap and easily obtainable raw materials.
Analyse Chemischer Reaktionen
Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the compound. For example, the hydroxylation of sterically congested primary C-H bonds in the tert-butyl group can be achieved using a highly electrophilic manganese catalyst . This reaction typically uses hydrogen peroxide as the oxidizing agent and nonafluoro-tert-butyl alcohol as the solvent, resulting in the formation of primary alcohols as the major products.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology and medicine, piperidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The compound’s unique structure makes it a valuable tool for studying the effects of steric hindrance and electronic effects on chemical reactivity and biological activity.
Wirkmechanismus
The mechanism of action of tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxy and methoxy groups can influence the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity. These interactions can modulate various biological processes, including enzyme inhibition and receptor activation.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate . Both compounds share a similar piperidine core structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly impact the compounds’ chemical reactivity and biological activity. For example, the fluoro group in tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate can enhance the compound’s lipophilicity and metabolic stability compared to the methoxy group in this compound.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it a valuable tool for studying various chemical and biological processes. Understanding its preparation methods, chemical reactions, and mechanism of action can provide insights into its potential therapeutic applications and guide the development of new bioactive compounds.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
tert-butyl (3R,4S)-4-hydroxy-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
LWTOBYXJTDIFEF-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


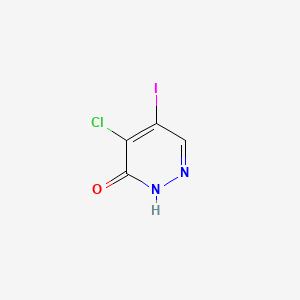
![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)
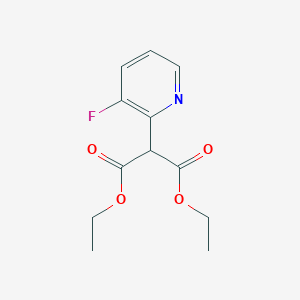
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
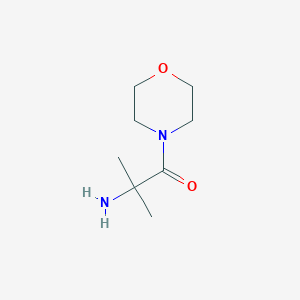
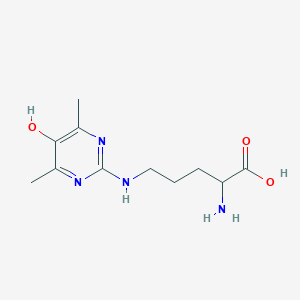
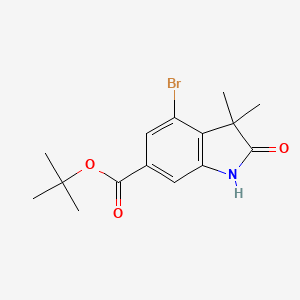
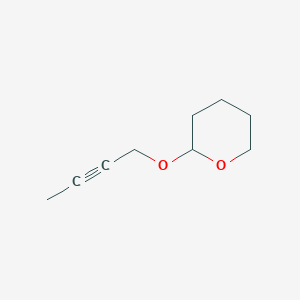
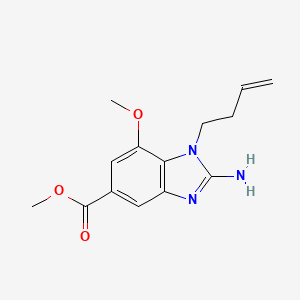
![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)
